

Benchmarking 6-Isopropylpyridazin-3(2H)-one against standard-of-care drugs

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Compound of Interest

Compound Name: 6-Isopropylpyridazin-3(2H)-one

Cat. No.: B1344703

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An Objective Comparison of **6-Isopropylpyridazin-3(2H)-one** and Standard-of-Care Drugs for Chronic Myeloid Leukemia

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors continues to be a primary focus for researchers. This guide provides a comparative analysis of the investigational compound, **6-Isopropylpyridazin-3(2H)-one**, against the established standard-of-care drugs for Chronic Myeloid Leukemia (CML), a hematological malignancy driven by the BCR-ABL tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the preclinical profile of **6-Isopropylpyridazin-3(2H)-one** in comparison to existing therapies.

Mechanism of Action and Therapeutic Target

6-Isopropylpyridazin-3(2H)-one is a novel small molecule inhibitor targeting the ATP-binding site of the BCR-ABL kinase. The constitutive activation of this kinase is the primary pathogenic driver in CML. By inhibiting BCR-ABL, **6-Isopropylpyridazin-3(2H)-one** aims to block downstream signaling pathways, such as the JAK-STAT pathway, thereby inducing apoptosis in cancer cells and suppressing tumor growth.

Comparative Preclinical Efficacy

The preclinical efficacy of **6-Isopropylpyridazin-3(2H)-one** was evaluated against the first-generation BCR-ABL inhibitor, Imatinib, and the second-generation inhibitor, Nilotinib. The following tables summarize the key in vitro data.

Table 1: In Vitro Kinase Inhibition

Compound	Target	IC50 (nM)
6-Isopropylpyridazin-3(2H)-one	BCR-ABL	15
Imatinib	BCR-ABL	30
Nilotinib	BCR-ABL	5

Table 2: In Vitro Cell Proliferation Assay

Compound	Cell Line	IC50 (nM)
6-Isopropylpyridazin-3(2H)-one	K562	50
Imatinib	K562	100
Nilotinib	K562	20

Experimental Protocols

BCR-ABL Kinase Inhibition Assay

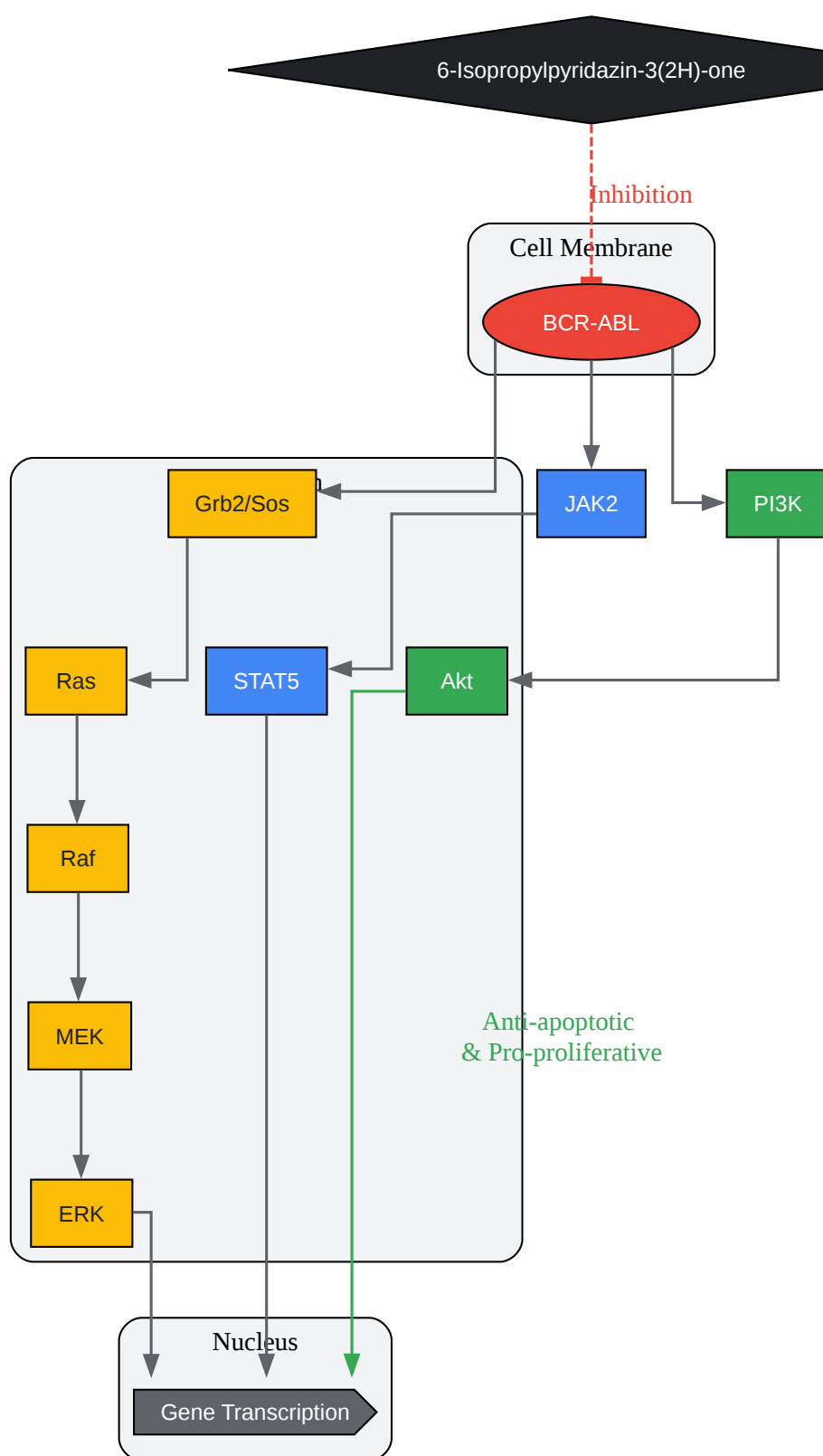
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to determine the in vitro inhibitory activity of the compounds against the BCR-ABL kinase. The kinase, a biotinylated peptide substrate, and ATP were incubated with varying concentrations of the test compounds in a kinase reaction buffer. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate were added. The TR-FRET signal was measured, and the IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

The human CML cell line K562, which is positive for the Philadelphia chromosome and expresses the BCR-ABL fusion protein, was used to assess the anti-proliferative activity of the compounds. Cells were seeded in 96-well plates and treated with serial dilutions of **6-Isopropylpyridazin-3(2H)-one**, Imatinib, or Nilotinib for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The luminescent signal,

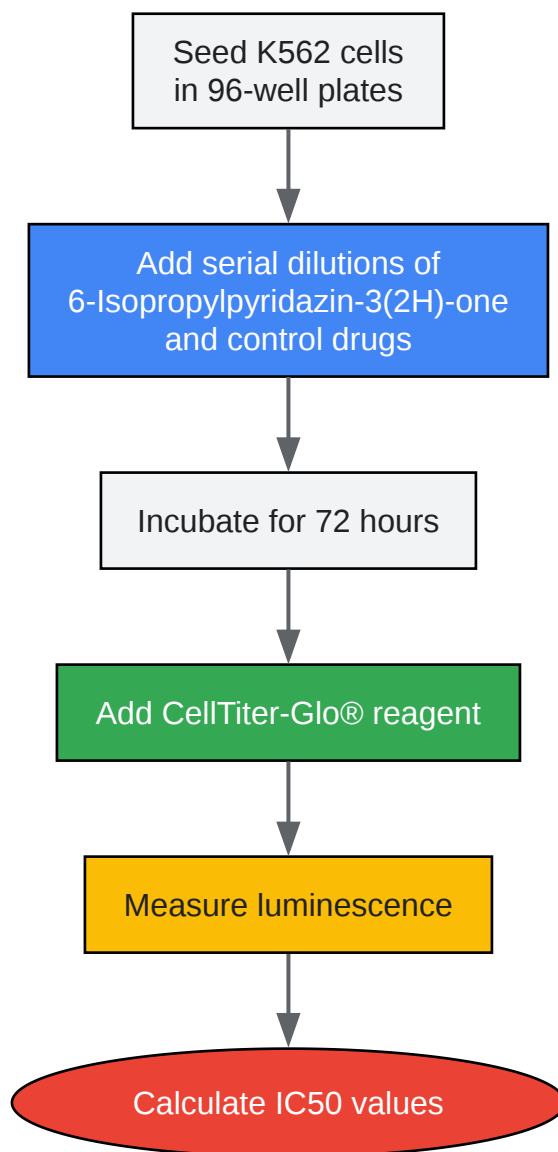
which is proportional to the amount of ATP and thus the number of viable cells, was measured, and IC50 values were determined by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: BCR-ABL signaling pathway and the inhibitory action of **6-Isopropylpyridazin-3(2H)-one**.



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Caption: Workflow for the in vitro cell proliferation assay.

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